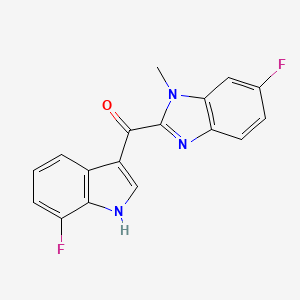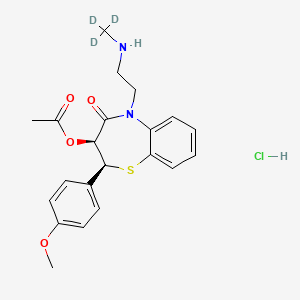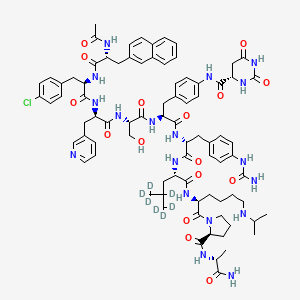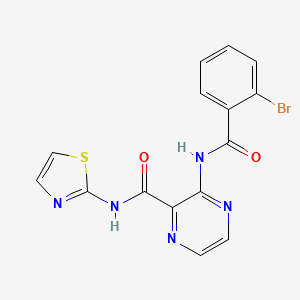
MtMetAP1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MtMetAP1-IN-1 is a chemical compound known for its inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound specifically targets methionine aminopeptidase 1, an enzyme crucial for the survival and virulence of Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MtMetAP1-IN-1 involves the preparation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides. The reaction conditions typically include the use of various divalent cations, with iron being the most probable cofactor . The compound is synthesized through a series of steps involving the formation of intermediate compounds, followed by their conversion into the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
MtMetAP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the presence of solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.
Aplicaciones Científicas De Investigación
MtMetAP1-IN-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of methionine aminopeptidase 1 and its effects on Mycobacterium tuberculosis.
Biology: Employed in studies to understand the role of methionine aminopeptidase 1 in bacterial survival and virulence.
Medicine: Investigated as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Mecanismo De Acción
MtMetAP1-IN-1 exerts its effects by inhibiting methionine aminopeptidase 1, an enzyme essential for the survival of Mycobacterium tuberculosis. The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of methionine residues from nascent proteins. This inhibition disrupts protein synthesis and leads to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Methionine Aminopeptidase Inhibitors: Other inhibitors targeting methionine aminopeptidase 1, such as UST-001, exhibit similar inhibitory activity against Mycobacterium tuberculosis.
Antimycobacterial Agents: Compounds like isoniazid and rifampicin, which are commonly used to treat tuberculosis, also target essential bacterial processes but through different mechanisms.
Uniqueness
MtMetAP1-IN-1 is unique in its specific targeting of methionine aminopeptidase 1, making it a valuable tool for studying the enzyme’s role in bacterial survival and for developing new therapeutic strategies against tuberculosis. Its preference for certain divalent cations, such as nickel, further distinguishes it from other inhibitors .
Propiedades
Fórmula molecular |
C15H10BrN5O2S |
|---|---|
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
3-[(2-bromobenzoyl)amino]-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H10BrN5O2S/c16-10-4-2-1-3-9(10)13(22)20-12-11(17-5-6-18-12)14(23)21-15-19-7-8-24-15/h1-8H,(H,18,20,22)(H,19,21,23) |
Clave InChI |
VPTOYPLZJFLEJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2C(=O)NC3=NC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


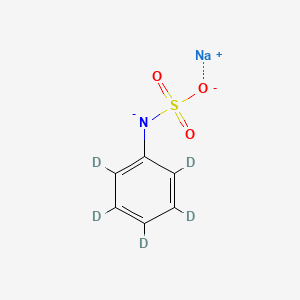
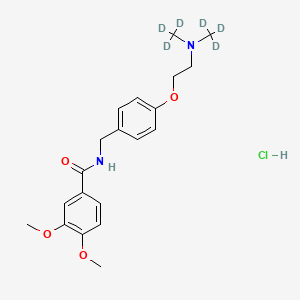
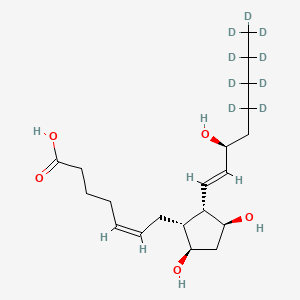
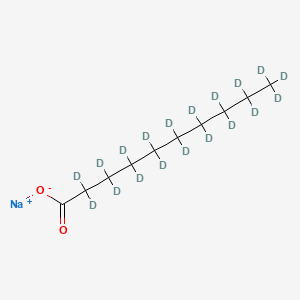
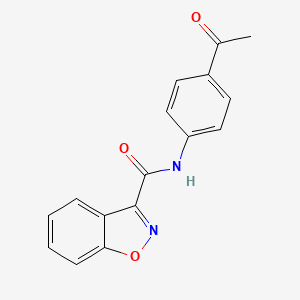
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
